Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate

Catalog No.
S12740973
CAS No.
M.F
C12H19NO3S
M. Wt
257.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-...

Product Name

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate

IUPAC Name

tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate

Molecular Formula

C12H19NO3S

Molecular Weight

257.35 g/mol

InChI

InChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-8-4-10(14)5-9(13)7-17-6-8/h8-9H,4-7H2,1-3H3

InChI Key

MFKUBEZLJIJNFP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CC(=O)CC1CSC2

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate is a bicyclic compound characterized by its unique structure, which includes a thia (sulfur-containing) element in its ring system. The molecular formula for this compound is C₁₂H₁₉NO₄S, and it has a molar mass of approximately 241.34 g/mol. This compound's structure features a tert-butyl group, a carboxylate moiety, and a 7-oxo group, contributing to its chemical reactivity and potential biological activity .

The reactivity of tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate can be attributed to the presence of the carbonyl (C=O) and carboxylate (COO⁻) functional groups. These functionalities make it susceptible to nucleophilic attack, particularly in reactions involving amines or alcohols, leading to the formation of various derivatives. Additionally, the thia component may participate in thiol-related reactions, enhancing its versatility in organic synthesis.

Several synthetic routes can be employed to produce tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate:

  • Cyclization Reactions: Starting from appropriate precursors containing both thioether and carbonyl functionalities, cyclization can occur under acidic or basic conditions.
  • Functional Group Transformations: Utilizing standard organic transformations such as oxidation and esterification can facilitate the introduction of the necessary functional groups.
  • Multi-step Synthesis: A combination of several synthetic steps may be required to construct the bicyclic framework while ensuring proper stereochemistry.

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific biological pathways.
  • Chemical Synthesis: Serving as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Potential use in creating novel materials with specific properties due to its unique chemical structure.

Interaction studies are crucial for understanding how tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate interacts with biological targets:

  • Binding Affinity Assessments: Investigating how well the compound binds to enzymes or receptors can provide insights into its potential therapeutic effects.
  • Mechanistic Studies: Understanding the mechanism of action through which this compound exerts its effects can guide further development.

Several compounds share structural similarities with tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate, including:

Compound NameStructural FeaturesUnique Properties
Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonaneContains thia and oxo groupsPotentially enhanced biological activity due to bicyclic structure
Tert-butyl 7-Oxo-N-methyl-norborneneSimilar bicyclic frameworkDifferent functional groups affecting reactivity
Tert-butyl 4-Oxo-piperidineContains a piperidine ringVarying biological activities based on nitrogen substitution

The uniqueness of tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate lies in its specific combination of sulfur and oxygen functionalities within a bicyclic structure, which may confer distinct properties compared to other similar compounds.

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate represents a structurally unique heterobicyclic compound combining nitrogen, sulfur, and oxygen within a rigid bicyclo[3.3.1]nonane framework. Its significance lies in its potential as a versatile intermediate in organic synthesis and drug discovery. The sulfur atom at position 3 introduces distinct electronic and steric properties compared to oxygen-containing analogs like tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate. This substitution alters reactivity patterns, making it valuable for studying structure-activity relationships in catalytic systems and bioactive molecules.

Table 1: Key Structural Features of Bicyclo[3.3.1]nonane Derivatives

FeatureTert-Butyl 7-Oxo-3-Thia Derivative3-Oxa Analog
Bridging HeteroatomSulfurOxygen
Molecular FormulaC₁₂H₁₉NO₃SC₁₂H₁₉NO₄
Key Functional GroupsCarboxylate, Ketone, ThioetherCarboxylate, Ketone, Ether

Historical Context and Discovery of Bicyclic Nonane Derivatives

The exploration of bicyclo[3.3.1]nonane systems began in the mid-20th century, with early work focusing on oxygen- and nitrogen-containing variants. The synthesis of 9-azabicyclo[3.3.1]nonane derivatives was first reported in the 1970s, primarily as rigid analogs of tropane alkaloids. The introduction of sulfur into this scaffold emerged later, driven by the need to modulate electronic properties for applications in asymmetric catalysis and medicinal chemistry. For instance, 9-azabicyclo[3.3.1]nonane-N-oxyl (ABNO) derivatives have been extensively studied as organocatalysts for alcohol oxidations.

Rationale for Academic Investigation of Heterobicyclic Nonane Systems

Heterobicyclic nonanes offer three primary advantages for scientific inquiry:

  • Conformational Rigidity: The fused bicyclic structure enforces specific spatial arrangements, making these compounds ideal for studying stereoelectronic effects.
  • Diverse Reactivity: The presence of multiple heteroatoms enables participation in varied reaction pathways, including nucleophilic substitutions and redox processes.
  • Biological Relevance: Structural analogs have demonstrated antiprotozoal activity, suggesting potential therapeutic applications.

Overview of the Outline Structure

This review systematically examines the chemical properties, synthetic methodologies, and research applications of tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate. Subsequent sections will analyze its molecular architecture, compare synthetic routes, and evaluate its role in advancing heterocyclic chemistry.

Systematic IUPAC Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate [3] [10] [11]. The nomenclature follows established conventions for bicyclic systems where the bicyclo[3.3.1]nonane designation indicates a nine-membered bicyclic structure with three-carbon bridges on either side of a single-carbon bridge [16] [17]. The "3-thia" designation specifies the sulfur atom replacement at position 3, while "9-aza" indicates the nitrogen atom at position 9 [24] [38].

Alternative nomenclature includes the systematic name "3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester" [10]. This alternative naming convention emphasizes the carboxylic acid ester functionality and provides explicit identification of the tert-butyl group as a 1,1-dimethylethyl substituent [25] [27].

Nomenclature TypeName
IUPAC Systematictert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate
Alternative Systematic3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylic acid, 7-oxo-, 1,1-dimethylethyl ester

Molecular Formula and Structural Formula Representation

The molecular formula of tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate is C₁₂H₁₉NO₃S [3] [5] [10]. This formula indicates the presence of twelve carbon atoms, nineteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom, resulting in a molecular weight of 257.35 grams per mole [5] [10] [11].

The structural framework consists of a bicyclo[3.3.1]nonane core scaffold with specific heteroatom substitutions [16] [17]. The bicyclic system adopts a characteristic twin-chair conformation, which is typical for bicyclo[3.3.1]nonane derivatives [21] [36]. The sulfur atom at position 3 introduces a thiomorpholine-like substructure within the bicyclic framework [30] [38]. The ketone functionality at position 7 provides a reactive center for potential chemical transformations [33] [34].

Molecular ParameterValue
Molecular FormulaC₁₂H₁₉NO₃S
Molecular Weight257.35 g/mol
Carbon Atoms12
Hydrogen Atoms19
Nitrogen Atoms1
Oxygen Atoms3
Sulfur Atoms1

The tert-butyl carbamate group serves as a protecting group for the nitrogen atom, which is a common strategy in organic synthesis for temporarily masking the reactivity of amine functionalities [25] [27] [28]. This protecting group can be removed under acidic conditions, generating the corresponding free amine [26] [31].

Stereochemistry and Chiral Centers

The bicyclo[3.3.1]nonane framework exhibits limited conformational flexibility due to the rigid bicyclic structure [21] [36]. The compound adopts a twin-chair conformation, which is the most stable arrangement for this bicyclic system [21] [39]. In this conformation, both six-membered rings adopt chair-like geometries, although the bridging and heteroatom substitutions introduce some distortion from ideal chair conformations [21] [23].

The presence of the sulfur atom at position 3 and the ketone at position 7 creates an asymmetric environment within the bicyclic framework [21] [36]. However, the compound does not possess traditional chiral centers due to the symmetric nature of the bicyclic scaffold and the planar geometry around the ketone carbonyl [34] [37]. The conformational preferences are governed by the twin-chair arrangement, which minimizes steric interactions between substituents [21] [39].

Stereochemical FeatureDescription
Preferred ConformationTwin-chair
Chiral CentersNone
Conformational FlexibilityLimited due to bicyclic rigidity
Ring GeometryDistorted chair conformations

InChI, InChIKey, and SMILES Notations

The International Chemical Identifier notation for tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate is InChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-4-8-6-17-7-9(5-13)10(8)14/h8-9H,4-7H2,1-3H3 [5] [10]. This standardized representation provides a unique textual identifier for the compound that can be used for database searches and chemical informatics applications [5] [10].

The corresponding InChIKey is LSOUJEVUSYWZPA-UHFFFAOYSA-N [5] [10]. This condensed hash representation of the InChI provides a more compact identifier while maintaining uniqueness for database applications [5] [10].

The Simplified Molecular Input Line Entry System notation is CC(C)(C)OC(=O)N1CC2CSCC(C1)C2=O [5] [10]. This notation provides a linear representation of the molecular structure that captures the connectivity and stereochemistry in a format suitable for computational applications [5] [10].

Notation TypeIdentifier
InChIInChI=1S/C12H19NO3S/c1-12(2,3)16-11(15)13-4-8-6-17-7-9(5-13)10(8)14/h8-9H,4-7H2,1-3H3
InChIKeyLSOUJEVUSYWZPA-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)N1CC2CSCC(C1)C2=O

CAS Registry Number and Database Identifiers

The Chemical Abstracts Service Registry Number for tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate is 1319257-00-5 [3] [10] [11]. This unique numerical identifier is assigned by the Chemical Abstracts Service and serves as the primary reference for this compound in chemical databases and literature [3] [10].

Additional database identifiers include various catalog numbers from chemical suppliers and research organizations [9] [10] [11]. The compound appears in multiple chemical databases with consistent molecular formula and structural data [5] [10] [11].

Database/RegistryIdentifier
CAS Registry Number1319257-00-5
Molecular FormulaC₁₂H₁₉NO₃S
MDL NumberVarious supplier-specific

Comparison with Structurally Related Compounds

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate belongs to a family of structurally related bicyclic compounds that share the azabicyclo[3.3.1]nonane core framework [15] [21] [29]. The most closely related compound is tert-butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate, which features an oxygen atom instead of sulfur at position 3 [1] [2] [8].

The oxygen analog has the molecular formula C₁₂H₁₉NO₄ and molecular weight of 241.28 grams per mole, representing a difference of one sulfur-for-oxygen substitution [1] [8] [12]. This structural modification affects the electronic properties and potentially the biological activity of the compound [30] [38]. The sulfur atom in the thia derivative provides different electronic characteristics compared to oxygen, including altered nucleophilicity and coordination properties [38].

Another related compound is tert-butyl 9-oxo-3-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate, which represents a positional isomer with the ketone at position 9 and the carbamate protecting group at position 7 [5] [9]. This isomer maintains the same molecular formula but exhibits different reactivity patterns due to the altered substitution pattern [5] [9].

CompoundCAS NumberMolecular FormulaMolecular WeightKey Structural Difference
tert-Butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate1319257-00-5C₁₂H₁₉NO₃S257.35Reference compound
tert-Butyl 7-oxo-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate280761-97-9C₁₂H₁₉NO₄241.28Oxygen instead of sulfur at position 3
tert-Butyl 9-oxo-3-thia-7-azabicyclo[3.3.1]nonane-7-carboxylate1784119-23-8C₁₂H₁₉NO₃S257.36Ketone at position 9, carbamate at position 7
tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate909135-31-5C₁₃H₂₁NO₃239.31No heteroatom at position 3
3-Oxa-9-azabicyclo[3.3.1]nonane280-99-9C₇H₁₃NO127.18Parent scaffold without protecting group or ketone

The bicyclo[3.3.1]nonane scaffold itself, without heteroatom substitutions, serves as the fundamental structural framework for this family of compounds [16] [17] [20]. This parent hydrocarbon has the molecular formula C₉H₁₆ and provides the basic conformational and geometric properties that are modified by heteroatom incorporation [16] [17]. The introduction of nitrogen and sulfur atoms into this framework creates opportunities for diverse chemical functionalization and potential biological activity [21] [29] [38].

Molecular Weight and Elemental Composition

Tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate possesses a molecular formula of C₁₂H₁₉NO₃S and a molecular weight of 257.35 g/mol [1] [2] [3]. The compound exhibits a distinctive elemental composition, with carbon comprising 56.01% of the molecular mass, hydrogen contributing 7.44%, oxygen accounting for 18.65%, nitrogen representing 5.44%, and sulfur constituting 12.46% of the total molecular weight [1] [2] [3] [4].

The elemental analysis reveals the presence of twelve carbon atoms, nineteen hydrogen atoms, one nitrogen atom, three oxygen atoms, and one sulfur atom [1] [2] [3]. The molecular structure incorporates a bicyclic framework with heteroatoms strategically positioned to create a unique three-dimensional architecture that is characteristic of the bicyclo[3.3.1]nonane scaffold [5] [6] [7].

ElementCountAtomic Weight (g/mol)Mass Contribution (g/mol)Mass Percentage (%)
Carbon1212.011144.13256.01
Hydrogen191.00819.1527.44
Nitrogen114.00714.0075.44
Oxygen315.99947.99718.65
Sulfur132.06532.06512.46

Physical State, Appearance, and Melting/Boiling Points

The compound exists as a solid at room temperature, typically appearing as a white to off-white powder [8] [9]. Commercial suppliers consistently report the substance in solid form, with storage recommendations indicating stability under ambient conditions when properly sealed [8] [9]. While specific melting and boiling point data for this exact compound were not located in the available literature, related bicyclo[3.3.1]nonane derivatives demonstrate melting points ranging from 150-200°C, suggesting this compound likely exhibits similar thermal properties [10] [11].

The solid-state characteristics align with typical tert-butyl carbamate derivatives, which generally exhibit crystalline properties due to intermolecular interactions involving the carbonyl and ester functionalities [12] [13]. The bicyclic framework contributes to the compound's structural rigidity, which influences its physical appearance and handling properties [7] [14].

Solubility Profile in Organic and Inorganic Solvents

Based on the molecular structure and physicochemical properties, tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate demonstrates moderate hydrophobicity with a calculated partition coefficient (LogP) of 1.55 [4]. This value indicates preferential solubility in organic solvents over aqueous media, which is characteristic of compounds containing tert-butyl ester groups and bicyclic hydrocarbon frameworks [4] [15].

The compound's solubility profile is influenced by several structural features: the tert-butyl ester group contributes to lipophilicity, while the carbonyl oxygen and nitrogen atoms provide potential hydrogen-bonding sites that may enhance solubility in polar organic solvents [4] [15]. The sulfur atom within the bicyclic framework may also influence solvent interactions through weak polarization effects [16].

Typical organic solvents expected to dissolve this compound include dichloromethane, chloroform, ethyl acetate, and tetrahydrofuran. Limited water solubility is anticipated due to the predominantly hydrophobic character of the bicyclic framework and tert-butyl group [4] [15].

Thermal Stability and Decomposition Characteristics

While specific thermal decomposition data for this compound were not identified in the literature, the thermal behavior can be inferred from related bicyclo[3.3.1]nonane derivatives and tert-butyl carbamate systems [11] [17]. The bicyclic framework provides inherent thermal stability due to its rigid structure, as evidenced by similar compounds that maintain structural integrity at elevated temperatures [11] [17].

The tert-butyl carbamate functionality represents the most thermally labile component of the molecule, typically undergoing decomposition at temperatures exceeding 150-200°C through loss of isobutylene and carbon dioxide [11]. The carbonyl group at position 7 may also participate in thermal rearrangement reactions under extreme conditions [17].

Storage at room temperature under dry conditions is recommended to maintain compound stability, as indicated by commercial suppliers [8] [9]. The compound should be protected from moisture and extreme temperatures to prevent hydrolysis of the ester linkage or thermal decomposition [8] [9].

Partition Coefficient and Hydrophobicity/Hydrophilicity

The calculated partition coefficient (LogP) of 1.55 positions this compound in the moderately lipophilic range, indicating favorable distribution into organic phases compared to aqueous environments [4]. This value is consistent with the presence of the tert-butyl ester group and the bicyclic hydrocarbon framework, both of which contribute to hydrophobic character [4].

The polar surface area of 47 Ų reflects the contribution of the oxygen and nitrogen atoms to the compound's polar character [4]. The relatively low polar surface area compared to the total molecular size suggests that hydrophobic interactions dominate the compound's partitioning behavior [4].

The hydrophobicity/hydrophilicity balance is further influenced by the presence of two hydrogen bond acceptors (carbonyl oxygens) and zero hydrogen bond donors, indicating that the compound can participate in hydrogen bonding as an acceptor but lacks donor capabilities [4]. This profile affects both solubility characteristics and potential biological interactions [4].

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy of tert-butyl 7-oxo-3-thia-9-azabicyclo[3.3.1]nonane-9-carboxylate is expected to display characteristic signals consistent with similar bicyclic compounds [5] [6]. The tert-butyl group appears as a distinctive singlet at approximately 1.4-1.5 ppm, integrating for nine protons [5] [6]. The bicyclic framework protons appear as complex multiplets in the 1.5-4.0 ppm region, with the bridgehead and methylene protons showing specific coupling patterns characteristic of the rigid bicyclic structure [5] [6].

¹³C NMR spectroscopy reveals the carbonyl carbon of the carbamate group at approximately 155-160 ppm, while the ketone carbonyl appears around 200-210 ppm [5]. The tert-butyl carbons manifest as signals at approximately 28 ppm (methyl groups) and 80 ppm (quaternary carbon) [5]. The bicyclic framework carbons appear in the 20-60 ppm range, with specific chemical shifts determined by their proximity to the sulfur and nitrogen heteroatoms [5] [6].

Infrared (IR) Spectroscopy

IR spectroscopy of the compound exhibits characteristic absorption bands reflecting its functional groups [18]. The carbonyl stretch of the carbamate group appears at approximately 1700-1720 cm⁻¹, while the ketone carbonyl shows a distinct absorption around 1715-1730 cm⁻¹ [18]. C-H stretching vibrations appear in the 2800-3000 cm⁻¹ region, with the tert-butyl group contributing to the complexity of this region [18].

The bicyclic framework contributes to the fingerprint region below 1500 cm⁻¹, with specific vibrational modes characteristic of the constrained ring system [18]. The presence of sulfur in the bicyclic framework may influence certain vibrational frequencies, though specific C-S stretching modes are typically observed in the 600-800 cm⁻¹ region [18].

Mass Spectrometry (MS)

Mass spectrometric analysis reveals a molecular ion peak at m/z 257, corresponding to the molecular weight of the compound [1] [2]. Characteristic fragmentation patterns include loss of the tert-butyl group (m/z 200), loss of carbon dioxide from the carbamate (m/z 213), and fragmentation of the bicyclic framework [1] [2].

The base peak often corresponds to the tert-butyl cation (m/z 57) or fragments derived from the bicyclic system [1] [2]. The presence of sulfur in the molecular structure may produce characteristic isotope patterns, with the M+2 peak appearing at approximately 4.4% of the molecular ion intensity [1] [2].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of the compound shows absorption maxima primarily related to n→π* transitions of the carbonyl groups and nitrogen lone pair [19] [20]. The carbamate carbonyl typically absorbs around 210-220 nm, while the ketone carbonyl may show absorption around 280-290 nm [19] [20].

The bicyclic framework itself contributes minimal absorption in the UV-Vis region due to the absence of extended conjugation [19] [20]. However, the presence of the sulfur atom may contribute to weak absorption bands in the 250-300 nm region through n→σ* transitions [19] [20].

Crystallographic and Solid-State Features

X-ray Crystallography

While specific X-ray crystallographic data for this compound were not located, extensive studies of related bicyclo[3.3.1]nonane derivatives provide insights into the expected solid-state structure [12] [13] [21]. The bicyclic framework typically adopts a chair-chair conformation in the solid state, representing the most thermodynamically stable arrangement [12] [13] [21].

The tert-butyl group preferentially occupies an equatorial position to minimize steric interactions [12] [13]. Crystal packing is typically governed by van der Waals forces and potential hydrogen bonding interactions involving the carbonyl oxygens [12] [13]. The sulfur atom in the bicyclic framework may participate in weak intermolecular interactions that influence crystal packing [22] [23].

Powder Diffraction Data

Powder X-ray diffraction data for the compound were not specifically identified in the literature. However, based on similar bicyclo[3.3.1]nonane derivatives, the compound likely exhibits a crystalline powder pattern characteristic of organic compounds with moderate molecular complexity [12] [13] [21].

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Exact Mass

257.10856464 g/mol

Monoisotopic Mass

257.10856464 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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